molecular formula C13H19N3O2 B7568600 3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid

3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid

Cat. No. B7568600
M. Wt: 249.31 g/mol
InChI Key: ZWFBKIJWURGRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid is a chemical compound that is commonly referred to as MPP. It is a synthetic molecule that has been extensively studied for its potential use in scientific research. MPP is a piperidine derivative that has been shown to have a number of interesting biochemical and physiological effects. In

Scientific Research Applications

MPP has been used extensively in scientific research, particularly in studies related to the central nervous system. It has been shown to have potential therapeutic applications for a number of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. MPP has also been studied for its potential use as an analgesic and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is believed to act as an agonist at certain receptors in the brain. Specifically, MPP has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of motor function and reward. MPP has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
MPP has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. MPP has also been shown to have anti-inflammatory effects, which may be related to its potential use as an analgesic.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPP in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of MPP on specific pathways and systems. However, one of the limitations of using MPP is its potential toxicity. MPP has been shown to be toxic to certain cells in vitro, and its use in animal models may be limited by its potential toxicity.

Future Directions

There are a number of future directions for research on MPP. One area of interest is the potential use of MPP as a therapeutic agent for neurological disorders. Further studies are needed to determine the safety and efficacy of MPP in humans. Another area of interest is the development of new synthetic analogs of MPP that may have improved properties for use in scientific research. Overall, MPP is a promising molecule that has the potential to contribute to our understanding of the central nervous system and to the development of new therapeutic agents.

Synthesis Methods

The synthesis of MPP involves the reaction of 4-methylpyrimidin-2-amine with piperidine-4-carboxylic acid, followed by the addition of a propanoic acid group. This reaction is typically carried out using standard organic chemistry techniques and can be scaled up for large-scale production.

properties

IUPAC Name

3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-4-7-14-13(15-10)16-8-5-11(6-9-16)2-3-12(17)18/h4,7,11H,2-3,5-6,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFBKIJWURGRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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